molecular formula C24H24N4O3 B2450995 7-methoxy-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1797715-70-8

7-methoxy-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2450995
CAS No.: 1797715-70-8
M. Wt: 416.481
InChI Key: ZEGMSTQVPZAFIF-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Biological Activity

7-methoxy-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer effects, receptor binding affinities, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzofuran core substituted with a methoxy group and a carboxamide moiety. The presence of a pyridine ring and a tetrahydro-indazole structure contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar benzofuran derivatives. For instance, compounds with structural similarities have shown significant inhibition against various cancer cell lines. In vitro assays have demonstrated that these compounds can effectively inhibit cell proliferation in human cancer cell lines.

Case Study: In Vitro Anticancer Activity

In an evaluation of related benzofuran derivatives, compounds exhibited IC50 values ranging from 0.25 µM to 5 µM against different cancer types, indicating potent antiproliferative effects. For example:

CompoundCell LineIC50 (µM)
7cCCRF-CEM1.08
7kHI-600.25
7lRPMI-82620.59
7mHCT-1160.26
7oU2510.52

These results suggest that modifications in the chemical structure can significantly influence the biological activity of benzofuran derivatives.

Receptor Binding Affinity

The compound's interaction with dopamine receptors has been of particular interest. Binding assays have shown that derivatives with similar structures exhibit high binding affinities for D2 and D3 receptors, which are implicated in various neurological disorders and cancers.

Binding Affinity Data

CompoundReceptor TypeKi (nM)
Compound AD257.7
Compound BD31.21
Compound CD2270
Compound DD34.78

These values indicate that certain modifications can enhance selectivity and potency towards specific receptor subtypes.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into how structural variations affect biological activity. Key findings include:

  • Methoxy Substitution : The presence of methoxy groups at specific positions has been linked to increased receptor affinity.
  • Pyridine Ring Influence : The inclusion of a pyridine moiety has been associated with enhanced anticancer activity.
  • Indazole Modifications : Variations in the indazole structure can lead to significant changes in both receptor binding and anticancer efficacy.

Summary of SAR Findings

Structural FeatureEffect on Activity
Methoxy Group PresenceIncreased receptor affinity
Pyridine RingEnhanced anticancer activity
Indazole VariationsAltered binding and efficacy

Properties

IUPAC Name

7-methoxy-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-30-20-11-6-7-16-15-21(31-23(16)20)24(29)26-13-14-28-19-10-3-2-8-17(19)22(27-28)18-9-4-5-12-25-18/h4-7,9,11-12,15H,2-3,8,10,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGMSTQVPZAFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C4=C(CCCC4)C(=N3)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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